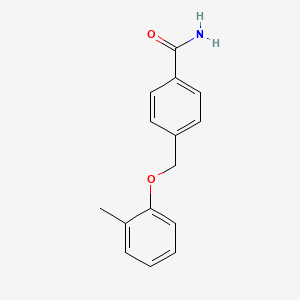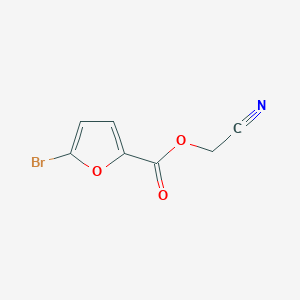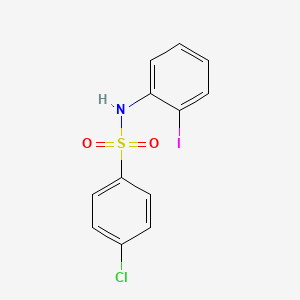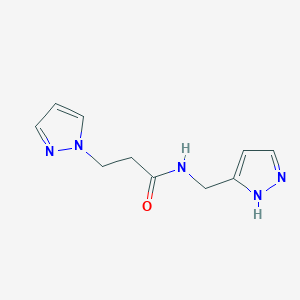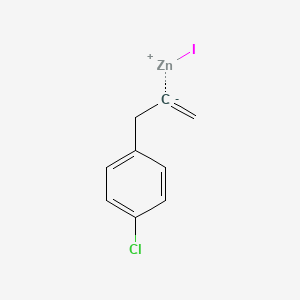
3-(4-Chlorophenyl)-2-propenylzinc iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2-propenylzinc iodide is an organozinc compound that is widely used in organic synthesis. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in various coupling reactions, which are essential for the formation of carbon-carbon bonds. The presence of the 4-chlorophenyl group enhances its reactivity and makes it a versatile reagent in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-chlorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(4-Chlorophenyl)-2-propenyl bromide+Zn→3-(4-Chlorophenyl)-2-propenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-2-propenylzinc iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc iodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield alcohols, while reduction with lithium aluminum hydride can produce alkanes.
科学研究应用
3-(4-Chlorophenyl)-2-propenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-2-propenylzinc iodide involves the formation of carbon-carbon bonds through coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic carbon atoms in other molecules to form new bonds. This process is facilitated by the presence of the 4-chlorophenyl group, which stabilizes the intermediate species and enhances the reactivity of the compound.
相似化合物的比较
Similar Compounds
- 3-(4-Bromophenyl)-2-propenylzinc iodide
- 3-(4-Fluorophenyl)-2-propenylzinc iodide
- 3-(4-Methylphenyl)-2-propenylzinc iodide
Uniqueness
3-(4-Chlorophenyl)-2-propenylzinc iodide is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers better stability and higher reactivity, making it a preferred choice for many synthetic applications.
属性
分子式 |
C9H8ClIZn |
|---|---|
分子量 |
343.9 g/mol |
IUPAC 名称 |
1-chloro-4-prop-2-enylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C9H8Cl.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1 |
InChI 键 |
SIVYPTRKZVTECU-UHFFFAOYSA-M |
规范 SMILES |
C=[C-]CC1=CC=C(C=C1)Cl.[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


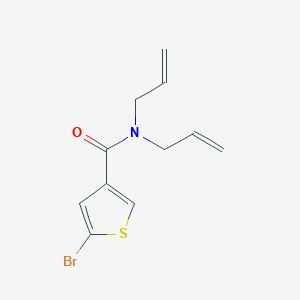

![2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
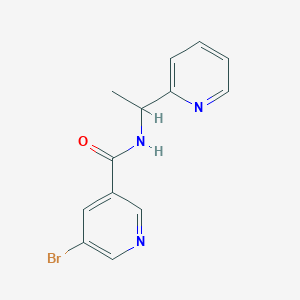

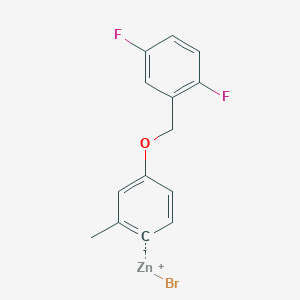
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
